molecular formula C24H20N2O3 B11938295 Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate CAS No. 853318-53-3

Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

Cat. No.: B11938295
CAS No.: 853318-53-3
M. Wt: 384.4 g/mol
InChI Key: NAUPFRVAVFGVAF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a benzoyl group, a pyridinyl group, and an indolizinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or benzoyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can be compared with other similar compounds such as:

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are used in cancer research.

    N-[3-(Benzyloxy)-2-pyridinyl]-N’-(4-methylbenzoyl)thiourea: This compound shares structural similarities and is investigated for its potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

853318-53-3

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 3-(4-methylbenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate

InChI

InChI=1S/C24H20N2O3/c1-3-29-24(28)18-15-22(23(27)17-12-10-16(2)11-13-17)26-20(18)8-6-9-21(26)19-7-4-5-14-25-19/h4-15H,3H2,1-2H3

InChI Key

NAUPFRVAVFGVAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)C)C4=CC=CC=N4

Origin of Product

United States

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